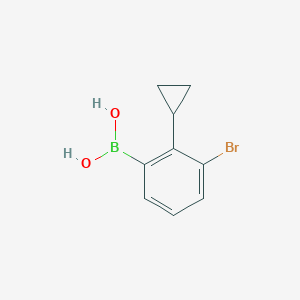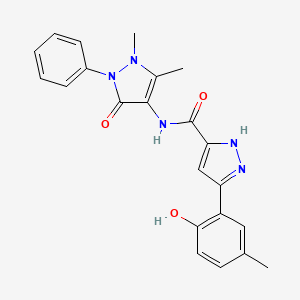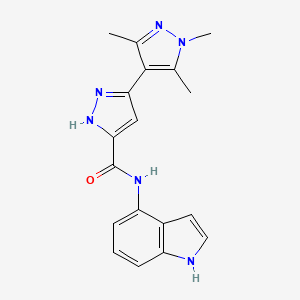
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H11BFNO3 and a molecular weight of 211.0 g/mol . This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale Suzuki-Miyaura coupling reactions, which are well-established in the pharmaceutical and chemical industries for the production of various boronic acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This is the primary reaction involving (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine:
Industry: In the chemical industry, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The primary mechanism of action for (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutoxy group, which can influence its reactivity and the types of products formed in coupling reactions. This structural feature distinguishes it from other boronic acids that lack such substituents .
Eigenschaften
Molekularformel |
C9H11BFNO3 |
|---|---|
Molekulargewicht |
211.00 g/mol |
IUPAC-Name |
(2-cyclobutyloxy-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BFNO3/c11-8-5-12-9(4-7(8)10(13)14)15-6-2-1-3-6/h4-6,13-14H,1-3H2 |
InChI-Schlüssel |
HLIRVXCROPRDMC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1F)OC2CCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 3-methylbenzoate](/img/structure/B14090000.png)


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)





![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)



![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)
